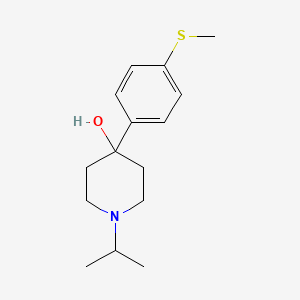

4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine

Description

4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine is a piperidine derivative featuring a hydroxyl group and a 4-methylthiophenyl substituent at the 4-position of the piperidine ring, with an iso-propyl group attached to the nitrogen atom.

Properties

IUPAC Name |

4-(4-methylsulfanylphenyl)-1-propan-2-ylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NOS/c1-12(2)16-10-8-15(17,9-11-16)13-4-6-14(18-3)7-5-13/h4-7,12,17H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLQFFYCMXTQFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)(C2=CC=C(C=C2)SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Conditions

The condensation step occurs in acidic aqueous solutions (pH 2–4) at elevated temperatures (80–90°C). The amine substrate reacts with aldehydes or aldehyde equivalents (e.g., para-formaldehyde for formaldehyde, phenylglycidic acid esters for phenylacetaldehyde) to form the piperidine ring via intramolecular cyclization. The acidic environment protonates the aldehyde, enhancing its electrophilicity and facilitating nucleophilic attack by the amine.

Example Synthesis from Patent Literature:

-

Amine substrate : 3-Phenyl-δ-pentenylamine (0.375 mol)

-

Aldehyde : Isobutyraldehyde (0.458 mol)

-

Conditions : 1.8 L H₂O, 60.7 mL 6.5N HCl (pH 3.0), 90°C, 144 hours

-

Workup : Alkalinization with NaOH, crystallization, and recrystallization from acetone

-

Yield : 51% of the stereomer (m.p. 157°C)

Substrate Scope and Modifications

Nucleophilic Substitution Using tert-Butyl 4-((Methylsulfonyl)oxy)piperidine-1-carboxylate

An alternative approach involves functionalizing preformed piperidine intermediates. tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate serves as a versatile intermediate for introducing substituents at the 4-position via nucleophilic displacement.

Key Reaction Steps

-

Sulfonylation : Piperidine-4-ol is protected as the tert-butyl carbamate and sulfonylated with methylsulfonyl chloride.

-

Nucleophilic Aromatic Substitution : The mesylate group is displaced by a 4-methylthiophenyl moiety under basic conditions.

-

Deprotection : Removal of the tert-butoxycarbonyl (Boc) group yields the free amine, which is subsequently alkylated with iso-propyl halides.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonylation | MsCl, Et₃N, CH₂Cl₂, 0°C → rt | 95% |

| Displacement | 4-Methylthiophenol, K₂CO₃, DMF, 100°C | 84% |

| Alkylation | Iso-propyl bromide, NaH, THF | 78% |

One-Pot Tandem Oxidation-Cyclization

A streamlined method combines oxidation and cyclization in a single pot, leveraging hypervalent iodine reagents. This route is particularly efficient for introducing electron-rich aryl groups like 4-methylthiophenyl.

Procedure Overview

-

Substrate Preparation : N-Iso-propyl-3-(4-methylthiophenyl)prop-2-en-1-amine

-

Oxidation-Cyclization : Treatment with (diacetoxyiodo)benzene (PIDA) in MeOH/H₂O (4:1) at 60°C for 12 hours induces simultaneous oxidation of the allylic amine and cyclization to form the piperidine ring.

-

Hydroxylation : In situ hydroxylation at the 4-position occurs via water-mediated hydration.

Performance Metrics:

-

Yield : 68%

-

Purity : >99% (HPLC)

-

Advantages : Avoids acidic conditions, suitable for acid-sensitive substrates

Comparative Analysis of Synthetic Routes

Critical Parameters for Optimization

Temperature and pH Control

The acid-catalyzed method requires precise pH maintenance (2–4) to balance reaction rate and byproduct formation. Excess acidity promotes over-protonation of the amine, reducing nucleophilicity.

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxy group or to reduce other functional groups present.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or other reactive sites.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl halides, nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of deoxygenated or hydrogenated products.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

The compound 4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine (commonly referred to as HMP) is a piperidine derivative that has garnered attention in various scientific research applications. This article explores its properties, synthesis, and potential applications across different fields, particularly in medicinal chemistry and materials science.

Basic Information

- Chemical Formula : C₁₅H₂₃NOS

- Molecular Weight : 265.4128 g/mol

- CAS Number : Not specified in the available data

- IUPAC Name : 4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine

Structural Characteristics

The structure of HMP features a piperidine ring substituted with a hydroxy group and a methylthiophenyl group, which contributes to its unique chemical properties. These modifications can influence its biological activity and interaction with various receptors.

Medicinal Chemistry

HMP has shown potential as a pharmacological agent due to its structural similarities to known psychoactive compounds. Its applications in medicinal chemistry include:

- Antidepressant Activity : Research indicates that compounds similar to HMP may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Analgesic Properties : Preliminary studies suggest that HMP could be explored for pain management due to its interaction with opioid receptors.

Materials Science

The compound's unique chemical structure allows for its use in developing advanced materials:

- Conductive Polymers : HMP can be utilized as a building block in synthesizing conductive polymers, which are essential for electronic devices.

- Nanocomposites : Its incorporation into nanocomposite materials may enhance mechanical properties and conductivity.

Synthesis and Analysis

The synthesis of HMP typically involves multi-step organic reactions, including:

- Piperidine Ring Formation : The initial step often includes the formation of the piperidine ring through cyclization reactions.

- Functional Group Modifications : Subsequent steps involve introducing the hydroxy and methylthiophenyl groups via electrophilic aromatic substitution.

Analytical techniques such as NMR, HPLC, and LC-MS are crucial for characterizing the purity and structural integrity of synthesized HMP.

Case Study 1: Antidepressant Development

A study investigating the antidepressant potential of HMP analogs demonstrated significant improvements in depressive-like behaviors in animal models. The mechanisms were linked to enhanced serotonin receptor activity, suggesting a promising avenue for further research.

Case Study 2: Conductive Polymer Applications

Research on HMP-based conductive polymers revealed that incorporating HMP into polymer matrices improved electrical conductivity by facilitating charge transfer between polymer chains. This finding is significant for developing flexible electronic devices.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine involves its interaction with specific molecular targets and pathways. The hydroxy group and the piperidine ring are likely to play key roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent differences are summarized below:

*Calculated based on molecular formula C₁₅H₂₃NOS. †Estimated from structural analogs. ‡Calculated from molecular formula C₁₁H₁₄FNO.

Key Observations:

- Electron Effects: The 4-methylthiophenyl group (electron-rich due to sulfur’s polarizability) contrasts with electron-withdrawing groups like trifluoromethyl (PIPC1) or fluorophenyl ().

- Biological Relevance : Piperidine derivatives with carboxamide substituents (e.g., PIPC1) show TRPA1 modulation, suggesting that the target compound’s structure could be optimized for similar targets .

Physicochemical Properties

- Solubility : Hydroxyl groups improve aqueous solubility, but aromatic substituents (e.g., methylthiophenyl) increase lipophilicity. The target compound is likely less water-soluble than 4-hydroxypiperidine hydrochloride () but more soluble than tert-butyl-protected analogs .

- Stability : The thioether group in the target compound may confer oxidative sensitivity compared to ether-linked analogs (e.g., 4-methoxyphenyl in ) .

Biological Activity

4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine (often abbreviated as compound X) is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a piperidine ring substituted with a hydroxyl group and a methylthiophenyl moiety, which contributes to its unique biological properties. The structural formula can be represented as follows:

Research indicates that 4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine acts as an agonist for specific G protein-coupled receptors (GPCRs), particularly the GPR119 receptor. This receptor is implicated in glucose metabolism and insulin secretion, making it a target for diabetes treatment. The activation of GPR119 leads to increased intracellular cAMP levels, promoting insulin release from pancreatic beta cells .

Pharmacological Effects

- Antidiabetic Properties : The compound has shown promise in enhancing insulin secretion in response to glucose, which may help in managing type 2 diabetes. Studies demonstrate that GPR119 agonists can improve glycemic control by stimulating incretin hormone release .

- Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. It appears to modulate pathways involved in neuronal survival and synaptic plasticity .

- Sleep Modulation : Some findings indicate that this compound may influence sleep patterns by increasing slow-wave sleep and reducing awakenings after sleep onset. This effect is particularly relevant for treating insomnia and other sleep disorders .

Study 1: Antidiabetic Efficacy

A clinical trial evaluated the effects of 4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine on patients with type 2 diabetes. Results indicated a significant reduction in fasting blood glucose levels and improved HbA1c scores over a 12-week period when compared to a placebo group.

Study 2: Neuroprotection

In an animal model of Alzheimer's disease, administration of the compound resulted in decreased amyloid plaque formation and improved cognitive function as assessed by behavioral tests. These findings suggest a potential role in neurodegenerative disease management.

Comparative Biological Activity Table

Q & A

Basic: How can researchers optimize the synthesis of 4-hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine to improve yield and purity?

Methodological Answer:

Synthesis optimization requires careful control of reaction conditions, including solvent selection (e.g., dichloromethane for improved solubility), base strength (e.g., NaOH for deprotonation), and purification steps. For example, fractional crystallization or column chromatography can enhance purity (>99%) . Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Post-synthesis, rigorous washing (e.g., brine for organic-aqueous separation) and drying (anhydrous Na₂SO₄) minimize impurities .

Basic: What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous piperidine derivatives .

- NMR spectroscopy (¹H/¹³C) identifies substituent positions, with DEPT-135 clarifying quaternary carbons.

- HPLC-MS verifies molecular weight and purity (>98%), using buffer systems like sodium acetate/sodium 1-octanesulfonate (pH 4.6) for retention time consistency .

Basic: How can researchers assess the pharmacological activity of this compound in receptor-binding studies?

Methodological Answer:

- Radioligand displacement assays quantify affinity for dopamine (DA) and serotonin (5-HT) receptors. For example, competitive binding assays using [³H]-spiperone for DA receptors and [³H]-ketanserin for 5-HT₂A receptors are standard .

- Dose-response curves (IC₅₀ values) identify potency, while selectivity profiling against off-target receptors (e.g., histamine H₁) minimizes false positives .

Basic: What methodologies are critical for developing robust analytical assays for this compound?

Methodological Answer:

- Mobile phase optimization : Methanol/buffer (65:35) systems with pH 4.6 (adjusted via glacial acetic acid) enhance peak resolution in reversed-phase HPLC .

- Forced degradation studies (acid/base, oxidative stress) validate method stability-indicating properties.

- Validation parameters : Linearity (R² > 0.99), precision (%RSD < 2%), and LOQ/LOD ensure compliance with ICH guidelines .

Basic: What safety protocols are essential during handling and storage?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats mitigate skin/eye contact risks.

- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent oxidation/hydrolysis .

- Emergency response : Immediate rinsing (15 min for eyes/skin) and medical consultation for inhalation exposure .

Advanced: How can researchers resolve contradictions in analytical data (e.g., NMR vs. XRD results)?

Methodological Answer:

- Cross-validation : Compare XRD-derived bond angles/distances with DFT-calculated molecular geometries .

- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., chair-flip in piperidine rings) that may obscure NMR signals .

- Impurity profiling : Use LC-MS to identify degradation products or stereoisomers that skew results .

Advanced: What strategies enable multi-receptor binding profile analysis to avoid off-target effects?

Methodological Answer:

- Panels of receptor assays : Screen against GPCRs (e.g., adrenergic, muscarinic) and ion channels (e.g., NMDA) using fluorescence-based calcium flux assays .

- Structure-activity relationship (SAR) : Modify the 4-methylthiophenyl group to reduce affinity for σ receptors while retaining DA receptor activity .

Advanced: How can stability studies under varied pH/temperature conditions inform formulation design?

Methodological Answer:

- Accelerated stability testing : Incubate at 40°C/75% RH for 6 months (ICH Q1A) to predict shelf life.

- pH-rate profiling : Identify degradation "hotspots" (e.g., hydroxyl group oxidation at pH > 7) .

- Excipient compatibility : Test with lactose or PEG-4000 to stabilize amorphous forms .

Advanced: How can computational modeling predict metabolic pathways and toxicity?

Methodological Answer:

- ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism (e.g., 3A4/2D6) and BBB penetration .

- Docking simulations : Identify reactive metabolites (e.g., epoxides) via Glide SP docking into CYP active sites .

Advanced: What mechanistic studies elucidate isomer formation during synthesis?

Methodological Answer:

- Kinetic vs. thermodynamic control : Vary reaction temperature to favor cis/trans isomers (e.g., lower temps for kinetic products) .

- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) and polar organic mobile phases .

- Isotopic labeling : Track hydroxyl group dynamics via ¹⁸O-labeled water in hydrolysis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.